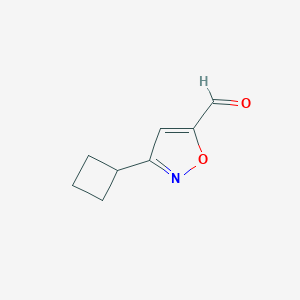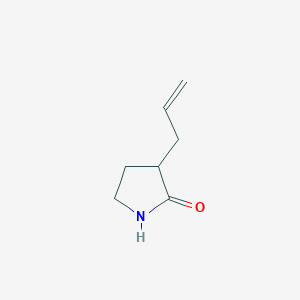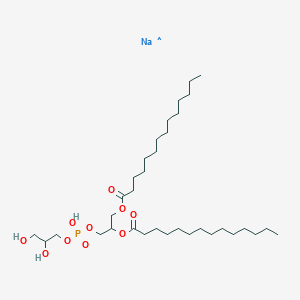
1,2-Dimyristoyl-rac-glycero-3-phospho-rac-(1-glycerol) (Sodium Salt)
Vue d'ensemble
Description
1,2-Dimyristoyl-rac-glycero-3-phospho-rac-(1-glycerol) (Sodium Salt), also known as DMPG, is a type of anionic saturated phospholipid . It contains 14 carbon atoms and is predominantly present in the gram-positive bacterial membranes . It is often combined with zwitterionic phospholipids to mimic bacterial membranes .
Molecular Structure Analysis
The molecular formula of 1,2-Dimyristoyl-rac-glycero-3-phospho-rac-(1-glycerol) (Sodium Salt) is C34H66O10PNa . It has a molecular weight of 688.85 . The structure comprises two chains .Physical And Chemical Properties Analysis
1,2-Dimyristoyl-rac-glycero-3-phospho-rac-(1-glycerol) (Sodium Salt) is a solid substance . The storage temperature for this compound is below 0°C . It is also worth noting that it is hygroscopic .Applications De Recherche Scientifique
Conformation and Packing Properties
- Study 1: The molecular packing and conformation of sodium 1,2-dimyristoyl-sn-glycero-phospho-rac-glycerol (DMPG) were determined by single crystal analysis. This research shows that DMPG molecules pack tail to tail in a bilayer structure with phosphoglycerol headgroups arranged in rows, separated by sodium ions. This structure contributes to our understanding of membrane lipids' conformation and packing properties (Pascher, Sundell, Harlos & Eibl, 1987).
Dynamic Properties in Surfactant/Phospholipid Mixtures
- Study 2: The dynamic surface interactions of 1,2-dimyristoyl-rac-glycero-3-O-(N(alpha)-acetyl-L-arginine) hydrochloride (1414RAc) with DMPG were studied, indicating the potential for antimicrobial applications and biodegradability. This research helps in understanding the interaction of novel surfactants with model membrane components like DMPG (Lozano, Pinazo, Pérez & Pons, 2010).
Interaction with Porphyrins
- Study 3: The interaction between hydrophobically modified porphyrin and DMPG was studied, revealing partial or total metallation of porphyrin with zinc ions. This interaction is significant for understanding lipid-carrier binding in photodynamic therapy (Ramos, Pavani, Iamamoto & Zaniquelli, 2010).
Electrochemical Properties in Self-Assembled Monolayers
- Study 4: The research on unilamellar vesicles of DMPC and DMPG deposited on self-assembled monolayers shows significant implications for electrochemical interactions and molecular discrimination in hybrid lipid/SAM systems. This has relevance in areas like biosensing and bio-interface technology (Twardowski & Nuzzo, 2004).
Interaction with Gemini Amphiphilic Pseudopeptides
- Study 5: The study on the interaction of gemini amphiphilic pseudopeptides with DMPG in model membranes suggests that these pseudopeptides can induce significant changes in the properties of model membranes, which could be useful for applications in drug delivery or transfection (Rubio-Magnieto et al., 2013).
Single Molecule Fluorescence Imaging
- Study 6: Single molecule fluorescence imaging experiments on DMPG monolayers at the air−water interface were conducted, providing insights into diffusional properties in model membranes. This could be important for studies related to membrane dynamics and the behavior of lipid bilayers (Ke & Naumann, 2001).
Terahertz Spectroscopy Studies
- Study 7: A study utilizing terahertz spectroscopy and density functional theory investigated the low-frequency vibrational modes of DMPG lipid bilayers. This type of research is pivotal for understanding the physical properties of lipid membranes at the molecular level (Zhang et al., 2021).
Interaction with Rifabutin and Lipid Bilayers
- Study 8: Research focused on the interaction of N'-acetyl-rifabutin and N'-butanoyl-rifabutin with DMPG and other lipid bilayers. This study contributes to understanding the molecular mechanisms of drug delivery and the effect of antimycobacterial compounds on membrane lipids (Pinheiro et al., 2013).
Safety and Hazards
Propriétés
InChI |
InChI=1S/C34H67O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-29-32(30-43-45(39,40)42-28-31(36)27-35)44-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2;/h31-32,35-36H,3-30H2,1-2H3,(H,39,40); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNMMFYJHJYFKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCC.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H67NaO10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
689.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimyristoyl-rac-glycero-3-phospho-rac-(1-glycerol) (Sodium Salt) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



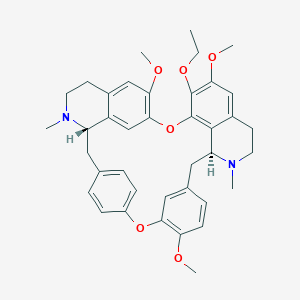
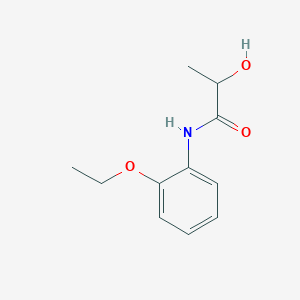


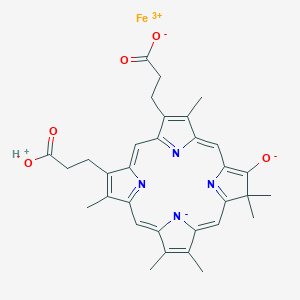

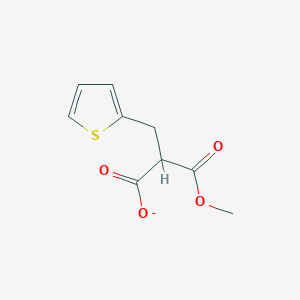


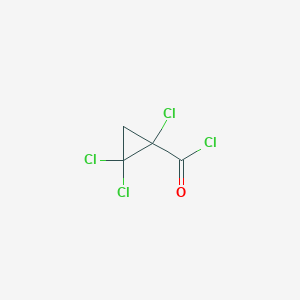
![[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B54684.png)
